N-Methyldioctadecylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-octadecyloctadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H77N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLWKHBYVIUAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H77N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027559 | |

| Record name | Distearylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octadecanamine, N-methyl-N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4088-22-6 | |

| Record name | Dioctadecylmethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4088-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanamine, N-methyl-N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Distearylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldioctadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N62H318X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyldioctadecylamine: A Comprehensive Technical Guide for Advanced Research and Development

Abstract

N-Methyldioctadecylamine (mDODA), a tertiary amine featuring a methyl group and two C18 octadecyl chains, is a molecule of significant interest in materials science and drug development. Its unique amphiphilic structure, characterized by a compact, cationic polar head and extensive nonpolar lipid tails, imparts valuable surfactant properties and makes it a compelling candidate for advanced applications. This guide provides an in-depth exploration of the chemical structure, core physicochemical properties, synthesis, and spectral analysis of this compound. Furthermore, it delves into its established and potential applications, with a particular focus on its role as a cationic lipid in drug delivery systems, offering field-proven insights for researchers, scientists, and professionals in pharmaceutical development.

Molecular Structure and Identification

This compound is a saturated tertiary amine. The central nitrogen atom is bonded to one methyl group and two long-chain octadecyl groups. This structure results in a molecule with a significant hydrophobic character due to the 36-carbon aliphatic tails, balanced by the hydrophilic, weakly basic tertiary amine head. This amphiphilic nature is the primary driver of its chemical behavior and applications.[1][2]

The structural representation and key identifiers are provided below.

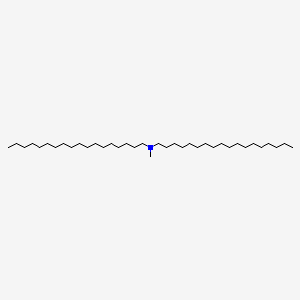

Chemical Structure Diagram

Caption: Chemical structure of this compound (C₃₇H₇₇N).

Chemical Identifiers

| Identifier | Value |

| CAS Number | 4088-22-6[3] |

| Molecular Formula | C₃₇H₇₇N[3] |

| IUPAC Name | N-methyl-N-octadecyloctadecan-1-amine[4] |

| Synonyms | Dioctadecylmethylamine, Methyldistearylamine, N,N-Dioctadecylmethylamine, Hydrogen ionophore III[2][3] |

| InChI | InChI=1S/C37H77N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3[2] |

| InChIKey | VFLWKHBYVIUAMP-UHFFFAOYSA-N[2] |

| SMILES | CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC[2] |

Physicochemical Properties

The functional properties of this compound are dictated by its physical and chemical characteristics. These properties are crucial for determining its behavior in various formulations and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 536.01 g/mol | [3] |

| Appearance | White to light yellow waxy solid or powder/crystal at room temperature. | [2][5] |

| Melting Point | 48-49 °C | [3][6] |

| Boiling Point | 252 °C at 0.05 mmHg | [3][6] |

| Density (Predicted) | ~0.83 g/cm³ | [3] |

| Flash Point | >110 °C (>230 °F) | [3][6] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and benzene. | [5] |

| pKa (Predicted) | 9.81 ± 0.50 | [6] |

| LogP (Predicted) | 18.13 | [4] |

Synthesis and Purification

The synthesis of tertiary amines such as this compound can be approached through several established organic chemistry pathways. The most direct and specific reported method involves the reduction of the corresponding amide.[4]

Primary Synthesis Route: Amide Reduction

A common and effective method for preparing tertiary amines is the reduction of a corresponding N,N-disubstituted amide. For this compound, this involves the synthesis and subsequent reduction of N-methyl-N-octadecyloctadecanamide.

Reaction: N-methyl-N-octadecyloctadecanamide + LiAlH₄ → this compound

A specific protocol describes the use of lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) at ambient temperature to achieve this transformation with good yield.[4] The strong nucleophilic hydride from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide, leading to the reduction of the carbonyl group to a methylene group.

References

- 1. N,N-Dimethyloctadecylamine(124-28-7) 1H NMR spectrum [chemicalbook.com]

- 2. CAS 4088-22-6: Dioctadecylmethylamine | CymitQuimica [cymitquimica.com]

- 3. Dioctadecyl methyl amine | CAS 4088-22-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. CAS No.4088-22-6,this compound Suppliers,MSDS download [lookchem.com]

- 5. Dioctadecyl Methyl Amine Supplier China | High Purity Manufacturer & Exporter | Applications, Safety, Price [nj-finechem.com]

- 6. lookchem.com [lookchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of N-Methyldioctadecylamine

Abstract

This compound (C₃₇H₇₇N) is a tertiary amine characterized by a single methyl group and two long-chain octadecyl substituents. This structure imparts significant lipophilicity, making it a valuable intermediate in various chemical applications, notably as a precursor for catalysts used in polyurethane foam production.[1][2] This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the principal methodologies. The focus is on delivering not just procedural steps, but the scientific rationale that governs the selection of reagents, conditions, and purification strategies, ensuring a robust and reproducible synthesis.

Introduction to this compound

This compound is a waxy solid at room temperature with a melting point of approximately 48-49 °C.[1] Its molecular structure, dominated by two C18 alkyl chains, makes it highly nonpolar and soluble in organic solvents while being insoluble in water.[3] The core of its synthesis lies in the transformation of its secondary amine precursor, dioctadecylamine (DODA), into a tertiary amine. The choice of synthetic route is critical and depends on factors such as desired purity, scale, available equipment, and tolerance for specific reagents or byproducts.

This guide will focus on two primary, industrially and academically relevant pathways:

-

Pathway A: Direct Methylation via Nucleophilic Substitution

-

Pathway B: Reductive Amination

Before proceeding to the final methylation step, a reliable source of the starting material, dioctadecylamine (DODA), is required. While commercially available, its synthesis is often a practical preliminary step for large-scale projects.

Preparatory Synthesis: Dioctadecylamine (DODA)

Dioctadecylamine is a symmetrical secondary amine that serves as the immediate precursor for this compound. Common industrial syntheses often involve harsh conditions, such as the ammonolysis of fatty alcohols.[4] However, for laboratory-scale preparation, a more convenient and controlled method is the phase-transfer catalyzed (PTC) bisalkylation of cyanamide.[4] This approach offers high yields and avoids the high pressures and temperatures of older methods.

The synthesis begins with the reaction of octadecyl bromide with cyanamide in the presence of a phase-transfer catalyst, followed by hydrolysis to yield DODA. This precursor is a crucial starting material for the subsequent methylation reactions.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₃₇H₇₇N | [1] |

| Molecular Weight | 536.01 g/mol | [1] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 252 °C @ 0.05 mm Hg | [1][2] |

| Appearance | Waxy Solid | [1] |

| CAS Number | 4088-22-6 | [1] |

Core Synthesis Pathways: A Comparative Overview

The conversion of dioctadecylamine to this compound is fundamentally about adding a single methyl group to the nitrogen atom. The two primary methods achieve this via different mechanisms, each with distinct advantages and disadvantages.

| Feature | Pathway A: Direct Methylation | Pathway B: Reductive Amination |

| Mechanism | SN2 Nucleophilic Substitution | Imine/Iminium Ion Formation & Reduction |

| Methyl Source | Methyl Halide (e.g., CH₃I) | Formaldehyde / Paraformaldehyde |

| Key Advantage | Conceptually straightforward; uses common reagents. | High selectivity for mono-methylation; avoids over-alkylation; often a one-pot reaction.[6] |

| Key Disadvantage | Risk of over-alkylation to form quaternary ammonium salt. | Requires a specific reducing agent (e.g., NaBH₃CN) that tolerates carbonyls.[6] |

| Byproducts | Halide Salt (e.g., HI, which is acidic) | Water |

| Green Chemistry | Less favorable due to alkyl halide use. | More favorable, especially in one-pot configurations.[7] |

Pathway A: Direct Methylation of Dioctadecylamine

This classical approach relies on the nucleophilicity of the secondary amine to attack an electrophilic methyl source, typically methyl iodide. The lone pair of electrons on the nitrogen atom of DODA initiates an SN2 reaction, displacing the iodide leaving group and forming a new N-C bond.

Mechanistic Rationale

The primary challenge in this pathway is controlling the reactivity of the amine. After the first methylation, the product, this compound, is still a nucleophile and can react with another molecule of methyl iodide. This second reaction leads to the formation of a quaternary ammonium salt, an undesired byproduct. To mitigate this, the reaction is typically run with a slight excess of the starting amine or by carefully controlling the stoichiometry and addition of the methylating agent. The presence of a mild, non-nucleophilic base is also recommended to neutralize the hydroiodic acid (HI) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

Caption: Workflow for Direct Methylation of DODA.

Experimental Protocol: Direct Methylation

Materials:

-

Dioctadecylamine (DODA) (1.0 eq)

-

Methyl Iodide (CH₃I) (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dioctadecylamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Dissolution: Add anhydrous THF to dissolve the amine under a positive pressure of nitrogen. Stir the suspension for 15 minutes at room temperature.

-

Addition of Methylating Agent: Cool the flask to 0 °C using an ice bath. Add methyl iodide (1.05 eq), dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel over 30 minutes. Causality Note: Slow, cold addition minimizes exothermic reactions and reduces the rate of the competing over-alkylation reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting DODA spot is consumed.

-

Quenching & Workup: Filter the reaction mixture to remove the potassium carbonate and potassium iodide salts. Rinse the solid with additional THF. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Self-Validation: This washing sequence removes any remaining inorganic salts and water-soluble impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by high-vacuum distillation or by recrystallization from acetone or acetonitrile to yield a waxy solid.[1][2] Confirm purity by comparing the melting point to the literature value (48-49 °C).

Pathway B: Reductive Amination

Reductive amination is a highly efficient and selective method for N-methylation.[7] It proceeds by forming an intermediate iminium ion from the reaction of the secondary amine (DODA) with formaldehyde, which is then immediately reduced in situ to the tertiary amine.[8]

Mechanistic Rationale

The elegance of this method lies in the choice of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a mild hydride donor that is particularly effective for this transformation.[6] It is stable in weakly acidic conditions required for iminium ion formation and is selective for reducing the polarized C=N⁺ bond of the iminium ion over the C=O bond of formaldehyde.[6] This selectivity prevents the wasteful reduction of the starting aldehyde and allows the entire reaction to be performed in a single pot.

The reaction sequence is as follows:

-

DODA reacts with formaldehyde to form a hemiaminal intermediate.

-

Under mildly acidic conditions, the hemiaminal dehydrates to form a highly electrophilic N,N-dioctadecylmethaniminium ion.

-

The hydride from NaBH₃CN attacks the iminium carbon, reducing it to the methyl group of the final product.

Caption: Workflow for Reductive Amination of DODA.

Experimental Protocol: Reductive Amination

Materials:

-

Dioctadecylamine (DODA) (1.0 eq)

-

Formaldehyde (37% aqueous solution) (1.5 eq) or Paraformaldehyde (1.5 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol or Acetonitrile

-

Acetic Acid (glacial)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask, dissolve dioctadecylamine (1.0 eq) in methanol. Add formaldehyde solution (1.5 eq).

-

pH Adjustment: Stir the solution and adjust the pH to approximately 6 by the dropwise addition of glacial acetic acid. Causality Note: A mildly acidic pH is crucial to catalyze the dehydration of the hemiaminal to the iminium ion without significantly degrading the hydride reagent.[9]

-

Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 20-30 minutes. Safety Note: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water. Then, add saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic (pH > 8).

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by the same methods described in Pathway A (high-vacuum distillation or recrystallization from acetone/acetonitrile) to yield the pure this compound.[1][2]

Conclusion and Recommendations

Both direct methylation and reductive amination are viable and effective pathways for the synthesis of this compound.

-

Direct Methylation is a classic method that is effective but requires careful control to prevent the formation of quaternary ammonium byproducts. It is best suited for situations where precise stoichiometric control is feasible.

-

Reductive Amination represents a more modern, efficient, and selective approach.[7] Its primary advantage is the near-complete avoidance of over-alkylation, leading to higher yields of the desired tertiary amine and a simpler purification process.[6] For these reasons, reductive amination is the recommended pathway for synthesizing this compound, particularly for achieving high purity and yield in a laboratory setting.

The choice of protocol ultimately rests with the researcher, guided by the specific constraints and objectives of their project. Both pathways, when executed with care and attention to the underlying chemical principles, will successfully yield the target compound.

References

- 1. Cas 4088-22-6,this compound | lookchem [lookchem.com]

- 2. This compound | 4088-22-6 [chemicalbook.com]

- 3. N-Methyldidecylamine | 7396-58-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Dioctadecylamine = 99.0 NT 112-99-2 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to N-Methyldioctadecylamine: Properties, Characterization, and Applications

Introduction

N-Methyldioctadecylamine (CAS No. 4088-22-6), a tertiary amine featuring a methyl group and two C18 alkyl chains, is a compound of significant interest in materials science and biomedical research.[1][2] Its unique amphiphilic structure, characterized by a small polar head group and a large, lipophilic tail, imparts properties that are valuable in a range of applications, from the synthesis of polyurethane catalysts to its function as a proton ionophore in specialized electrochemical sensors.[1][3][4][5] For researchers in drug development, its profound lipophilicity and ability to interact with lipid bilayers make it an intriguing molecule for advanced drug delivery systems, such as lipid nanoparticles (LNPs).[6][7][8]

This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed protocols for its characterization, and insights into its current and potential applications for a scientific audience.

Molecular Identity and Structure

This compound is a saturated tertiary amine. The two long octadecyl (stearyl) chains render the molecule highly nonpolar and waxy in nature, while the nitrogen atom's lone pair of electrons provides a site for protonation, conferring basic properties.

-

IUPAC Name: N-methyl-N-octadecyloctadecan-1-amine[1]

-

Synonyms: N,N-Dioctadecylmethylamine, Methyldistearylamine, Hydrogen Ionophore III[1][2][4][5]

-

CAS Number: 4088-22-6[1]

-

Molecular Formula: C₃₇H₇₇N[3]

-

Molecular Weight: 536.01 g/mol [3]

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physical state of this compound is a direct consequence of its high molecular weight and the strong van der Waals forces between its long alkyl chains. As a tertiary amine, it cannot act as a hydrogen bond donor, which influences its boiling point relative to primary or secondary amines of similar size.[9][10][11]

| Property | Value | Source(s) |

| Appearance | White to light yellow waxy solid/powder | [2] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 252 °C at 0.05 mm Hg | [1][3] |

| Density (estimate) | 0.9102 g/cm³ | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| pKa (predicted) | 9.81 ± 0.50 | [1] |

| Water Solubility | Insoluble | [10] |

| Organic Solvent Solubility | Soluble in nonpolar solvents (e.g., benzene, hexanes) and chlorinated solvents. Recrystallizes from acetone or acetonitrile. | [1] |

Solubility Profile

Due to its predominantly nonpolar character, this compound is insoluble in water but readily soluble in nonpolar organic solvents.[10][11] This lipophilicity is a defining characteristic, crucial for its application as an ionophore within lipid membranes and for its potential incorporation into lipid-based drug delivery formulations.[3][12][13]

Chemical Reactivity

-

Basicity: The lone pair of electrons on the nitrogen atom makes this compound a Brønsted-Lowry and Lewis base. It readily reacts with acids to form the corresponding ammonium salts. This reaction is fundamental to its pKa and is the basis for its ability to act as a proton (H⁺) ionophore.[14]

-

Oxidation: Like other tertiary amines, it can be oxidized to form an N-oxide.

-

Quaternization: It can react with alkyl halides to form quaternary ammonium salts, which are cationic surfactants.

-

Stability: The compound is stable under standard conditions but is incompatible with strong oxidizing agents.[15]

Synthesis and Purification

A common route for the synthesis of tertiary amines like this compound is through reductive amination or the reduction of amides. One documented method involves the reduction of N-methyl-N-octadecyloctadecanamide using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ether-based solvent like tetrahydrofuran (THF).

Caption: Generalized workflow for the synthesis of this compound.

Purification

For high-purity applications, such as for use in ion-selective electrodes, purification is critical. Common methods include:

-

High-Vacuum Distillation: Effective for separating the high-boiling amine from non-volatile impurities.[1][3]

-

Recrystallization: The compound can be recrystallized from solvents like acetone (Me₂CO) or acetonitrile (MeCN) to yield a waxy solid suitable for electrode use.[1][3]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

~2.2-2.4 ppm (triplet): Protons on the two carbons alpha to the nitrogen (-CH₂ -N).

-

~2.2 ppm (singlet): Protons of the N-methyl group (N-CH₃ ).

-

~1.2-1.5 ppm (broad multiplet): A large, integrated signal corresponding to the bulk methylene protons of the two C18 chains (-(CH₂)₁₆-).

-

~0.8-0.9 ppm (triplet): Protons of the terminal methyl groups of the C18 chains (-CH₂CH₃ ).

-

-

¹³C NMR:

-

~55-60 ppm: Carbons alpha to the nitrogen (C H₂-N).

-

~40-45 ppm: N-methyl carbon (N-C H₃).

-

~22-32 ppm: A series of peaks for the methylene carbons of the alkyl chains.

-

~14 ppm: Terminal methyl carbons of the alkyl chains.

-

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of this compound is distinguished by the absence of N-H stretching bands.[1][2][16]

-

2950-2800 cm⁻¹ (strong, sharp): C-H stretching vibrations from the numerous methylene and methyl groups. This will be the most prominent feature of the spectrum.

-

1470-1450 cm⁻¹ (medium): C-H bending (scissoring) vibrations.

-

1250-1020 cm⁻¹ (weak to medium): C-N stretching vibration for the aliphatic amine.[2][17]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of long-chain aliphatic amines is characterized by alpha-cleavage.

-

Molecular Ion (M⁺): A peak at m/z 535 (corresponding to the molecular weight, which is an odd number, consistent with the Nitrogen Rule). This peak may be weak or absent in long-chain amines.[18][19]

-

Base Peak: The most intense peak will likely result from the cleavage of the C-C bond alpha to the nitrogen, leading to the loss of a C₁₇H₃₅ radical. This would generate a stable iminium ion fragment at m/z 86 .

-

Other Fragments: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the long alkyl chains.[19]

Experimental Protocols

The following protocols are designed to provide a framework for the characterization of this compound in a research setting.

Protocol: Melting Point Determination (Capillary Method)

Causality: This method is a standard technique for determining the melting range of a crystalline or waxy solid. The melting range provides a key indicator of purity; pure compounds exhibit a sharp melting point (a narrow range of <2 °C).

-

Sample Preparation: Gently crush a small amount of the waxy solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus.

-

Heating: Begin heating at a rate of 10-15 °C per minute. As the temperature approaches the expected melting point (48 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol: pKa Determination (Potentiometric Titration)

Causality: Due to its insolubility in water, the pKa of this compound must be determined in a mixed-solvent system or by extrapolation. This protocol outlines a potentiometric titration in a methanol-water mixture to determine its apparent pKa (pKa*), which reflects its basic strength in that specific medium.[9][15]

-

Solution Preparation:

-

Accurately weigh ~25-30 mg of the amine and dissolve it in 50 mL of a 90:10 (v/v) methanol-water solution.

-

Prepare standardized 0.01 M HCl in the same 90:10 methanol-water solvent.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers appropriate for a mixed-solvent system.

-

Place the amine solution in a jacketed beaker maintained at 25 °C and begin stirring. Immerse the pH electrode.

-

-

Titration:

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

The pKa* corresponds to the pH at the half-equivalence point (the point where half of the amine has been neutralized). This can be found from the inflection point of the curve.

-

Applications in Research and Drug Development

The dual characteristics of a basic amine head and long lipid tails make this compound a molecule of interest, particularly in fields requiring manipulation of lipid membranes.

Ionophore for Ion-Selective Electrodes

This compound is also known as Hydrogen Ionophore III.[2][5] An ionophore is a lipid-soluble molecule that can bind to an ion and transport it across a hydrophobic barrier, such as a lipid membrane.[3][20][21] In this case, the amine's nitrogen can reversibly bind a proton (H⁺). When incorporated into a PVC membrane in an electrode, it facilitates the selective transport of protons across the membrane, creating a potential difference that is proportional to the proton concentration (pH) of the sample.[22]

Potential in Drug Delivery

The principles that make this compound an effective ionophore are highly relevant to drug development, especially in the field of nucleic acid delivery using Lipid Nanoparticles (LNPs).

-

Component of Ionizable Lipids: Modern mRNA vaccines and siRNA therapeutics rely on LNPs for delivery.[6][7] A key component of these LNPs is an "ionizable lipid," which often contains a tertiary amine.[6][7]

-

At a low pH (during formulation), the amine is protonated (positively charged), allowing it to complex with the negatively charged nucleic acid backbone.

-

At physiological pH (~7.4), the amine is deprotonated (neutral), resulting in a more stable, less toxic nanoparticle in circulation.

-

Inside the cell's endosome (which has a lower pH), the amine again becomes protonated. This positive charge disrupts the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm.[6]

-

The structure of this compound, with its tertiary amine and two long lipid tails, makes it an excellent model compound and potential building block for designing novel ionizable lipids for advanced drug delivery systems. Its high lipophilicity ensures efficient incorporation into the lipid bilayer of nanoparticles, while its pKa is in a range that could be tuned for effective endosomal escape.[6][23]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed.

-

Hazard Statements: Irritating to eyes, respiratory system, and skin.[1]

-

Precautionary Measures:

-

Handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[7][24]

-

Avoid inhalation of dust or powder.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

Store in a cool, dry place away from strong oxidizing agents.[15]

-

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Ionophore - Wikipedia [en.wikipedia.org]

- 4. Melting point - WaxPedia [waxpedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of Lipid Nanoparticles In Vaccine And Drug Delivery | Biopharma PEG [biochempeg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enamine.net [enamine.net]

- 10. N-METHYL-N-OCTADECYLAMINE(2439-55-6) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Effect of lipophilicity on in vivo iontophoretic delivery. I. NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transdermal iontophoretic delivery of a liquid lipophilic drug by complexation with an anionic cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. wikieducator.org [wikieducator.org]

- 17. allreviewjournal.com [allreviewjournal.com]

- 18. GCMS Section 6.15 [people.whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. agscientific.com [agscientific.com]

- 21. Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]

- 24. N,N-Dimethyloctadecylamine(124-28-7) 1H NMR spectrum [chemicalbook.com]

N-Methyldioctadecylamine CAS number 4088-22-6

An In-Depth Technical Guide to N-Methyldioctadecylamine (CAS 4088-22-6) for Advanced Research and Development

Introduction: Beyond the CAS Number

This compound, identified by CAS Number 4088-22-6, is a tertiary amine characterized by a methyl group and two eighteen-carbon (octadecyl) alkyl chains attached to a central nitrogen atom. While its primary industrial application has been noted in catalysis, such as in polyurethane foam production, its molecular architecture positions it as a significant lipid excipient for advanced drug delivery systems.[1] The dual hydrophobic tails and the ionizable tertiary amine headgroup are hallmarks of cationic lipids used in the formulation of lipid nanoparticles (LNPs), a critical technology for the delivery of nucleic acid therapeutics like mRNA and siRNA.[2][3]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, moving beyond basic properties to explore its synthesis, purification, analytical characterization, and its functional role in the context of modern nanomedicine.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is crucial for its application. The long, saturated dioctadecyl chains impart a strong hydrophobic character, making it a waxy solid at room temperature, while the tertiary amine group provides a pH-dependent cationic charge, a key feature for its function in drug delivery.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4088-22-6 | [4] |

| Molecular Formula | C₃₇H₇₇N | [4] |

| Molecular Weight | 536.01 g/mol | [4] |

| Synonyms | N,N-Dioctadecylmethylamine, Methyl(distearyl)amine | [4] |

| Melting Point | 48-49 °C | [4] |

| Boiling Point | 252 °C @ 0.05 mm Hg | [1][4] |

| Density (estimate) | ~0.83-0.91 g/cm³ | [4][5] |

| Predicted pKa | 9.81 ± 0.50 | [4] |

| Appearance | White to light yellow waxy solid or powder | [6] |

| Hazard Codes | Xi (Irritant) | [4] |

Synthesis and Purification: From Amide to Amine

The synthesis of this compound is typically achieved through the reduction of its corresponding amide precursor, N-methyl-N-octadecyloctadecanamide. This reaction leverages a powerful reducing agent to convert the carbonyl group of the amide into a methylene group.

Synthetic Pathway: A Conceptual Overview

The primary route involves the reduction of N-methyl-N-octadecyloctadecanamide using a strong hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[5] The causality behind this choice is the high reactivity of LiAlH₄, which is necessary to reduce the stable amide functional group.

Caption: Synthesis workflow for this compound via amide reduction.

Experimental Protocol: Synthesis and Purification

The following protocol is a self-validating system, incorporating in-process checks and final product characterization.

Step 1: Reaction Setup

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

-

Dissolve N-methyl-N-octadecyloctadecanamide in anhydrous THF and add it to the addition funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

Step 2: Amide Reduction

-

Slowly add the amide solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C. The slow addition is critical to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature.

-

Stir for approximately 1.5-2 hours.[5]

-

Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amide spot disappears.

Step 3: Work-up and Quenching

-

Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water, to precipitate the aluminum salts. This must be done with extreme caution due to the evolution of hydrogen gas.

-

Filter the resulting slurry through a pad of celite, washing the filter cake with additional THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

-

For high purity, subject the crude product to high-vacuum distillation (e.g., at ~252 °C and 0.05 mm Hg).[1][4]

-

Alternatively, dissolve the crude product in a minimal amount of a hot solvent like acetone or acetonitrile and allow it to cool slowly for recrystallization.[1][4]

-

Validation: The purity of the final product can be confirmed by measuring its melting point (expected: 48-49 °C) and through spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR).

Application in Drug Delivery: A Cationic Lipid for Nanoparticle Formulation

The structural features of this compound make it an exemplary cationic lipid for formulating Lipid Nanoparticles (LNPs). LNPs are the leading non-viral vectors for delivering nucleic acids, famously used in the COVID-19 mRNA vaccines.[7]

Role in Lipid Nanoparticle (LNP) Structure and Function

An LNP formulation typically consists of four lipid components, each with a specific function.[2][3]

-

Cationic/Ionizable Lipid (e.g., this compound): This is the most critical component. At a low pH (during formulation), the tertiary amine is protonated, becoming positively charged. This positive charge allows it to complex with the negatively charged phosphate backbone of nucleic acids (mRNA, siRNA), facilitating encapsulation.[3]

-

Helper Lipid (e.g., DSPC): A phospholipid that provides structural integrity to the nanoparticle.[7]

-

Cholesterol: Enhances particle stability and rigidity, and can aid in membrane fusion.[2][7]

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that stabilizes the particle, prevents aggregation, and increases circulation time in the body.[2]

Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops. This acidic environment ensures the tertiary amine of this compound remains protonated (cationic). This positive charge is hypothesized to interact with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm—a critical step known as endosomal escape .[3]

References

- 1. This compound | 4088-22-6 [chemicalbook.com]

- 2. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]

- 3. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. CAS No.4088-22-6,this compound Suppliers,MSDS download [lookchem.com]

- 6. N,N-Dioctadecylmethylamine | 4088-22-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application [mdpi.com]

An In-Depth Technical Guide to N-Methyldioctadecylamine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of N-Methyldioctadecylamine (CAS No. 4088-22-6), a tertiary amine with significant applications in materials science. The document details its core molecular and physicochemical properties, outlines a representative synthetic pathway via reductive amination, and describes standard purification and analytical characterization techniques. A primary focus is placed on its role as a catalyst in the formation of polyurethane foams, with an exploration of the underlying chemical mechanisms. This guide is intended for researchers, chemists, and materials scientists seeking a detailed understanding of this compound's characteristics and utility.

Introduction

This compound, also known as methyl(distearyl)amine, is a symmetrical tertiary amine characterized by a central nitrogen atom bonded to one methyl group and two long, saturated octadecyl (C18) alkyl chains. This unique molecular architecture—combining a polar amine head with a large, nonpolar, lipophilic tail—imparts specific physical and chemical properties that are leveraged in various industrial applications. While numerous long-chain amines exist, the specific structure of this compound makes it particularly effective as a catalyst and surfactant. This guide will delve into the foundational chemical data, synthesis, and mechanistic function of this compound.

Core Molecular and Physicochemical Properties

The fundamental identity and physical behavior of this compound are defined by its molecular formula and weight. These core attributes are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

The molecular formula is C₃₇H₇₇N .[1][2] This formula confirms the presence of two 18-carbon chains and one methyl group attached to a nitrogen atom. The high carbon-to-nitrogen ratio underscores the compound's predominantly nonpolar, waxy character.

The molecular weight is approximately 536.01 g/mol .[1][2] Minor variations in reported values (e.g., 536.03 g/mol ) may arise from differences in isotopic abundance calculations but are within acceptable margins for standard laboratory use.[3]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 4088-22-6 | [1][2][3] |

| Molecular Formula | C₃₇H₇₇N | [1][2] |

| Molecular Weight | 536.01 g/mol | [1][2] |

| Appearance | Waxy solid | [1] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 252 °C @ 0.05 mm Hg | [1][2] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Synonyms | N-Methylbisoctadecylamine, Methyl(distearyl)amine, N-methyl-N-octadecyl-1-octadecanamine | [1][3] |

Synthesis and Purification

The synthesis of tertiary amines like this compound is most commonly achieved through the reductive amination of a secondary amine. This method offers high yields and selectivity.

Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, the logical precursors are dioctadecylamine (a secondary amine) and formaldehyde (a source of the methyl group). The reaction proceeds in two main stages:

-

Imine/Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. Under slightly acidic conditions, this intermediate dehydrates to form a tertiary iminium ion.

-

Reduction: A reducing agent, present in the same pot, reduces the iminium ion to the final tertiary amine product.

Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate iminium ion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis (Representative)

This protocol is a representative example based on standard reductive amination procedures and should be adapted and optimized.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve dioctadecylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add an aqueous solution of formaldehyde (37%, 1.2 equivalents) to the stirred solution.

-

Reductant Addition: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture. The addition may be exothermic and should be controlled.

-

Reaction: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product, a waxy solid, can be purified effectively by recrystallization.[1]

-

Solvent Selection: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble, such as benzene or hexane.

-

Recrystallization: Add a co-solvent in which the product is less soluble, such as acetone or acetonitrile, until the solution becomes cloudy.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, several analytical techniques are employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The sample is vaporized and separated on a GC column, with the eluent entering a mass spectrometer. The resulting mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 536).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the N-methyl protons (CH₃) and a series of broad multiplets for the numerous methylene protons (-CH₂-) of the two long alkyl chains, along with a triplet for the terminal methyl groups of the C18 chains.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the N-methyl carbon and a series of signals for the carbons in the octadecyl chains.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be dominated by C-H stretching and bending vibrations from the long alkyl chains. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.

Applications in Material Science

The primary industrial application of this compound is as a catalyst in the production of polyurethane foams.[1][2]

Catalyst in Polyurethane Foam Production

Polyurethane is formed by the reaction of a diisocyanate with a polyol. This reaction, while spontaneous, is often too slow for industrial production scales. Tertiary amines are effective catalysts that accelerate the rate of urethane linkage formation.

Mechanism of Catalysis: There are two widely accepted mechanisms for tertiary amine catalysis. The key feature of this compound is the lone pair of electrons on the nitrogen atom, which is available for catalysis.

-

Nucleophilic Catalysis (Baker's Mechanism): The tertiary amine's nitrogen atom performs a nucleophilic attack on the electrophilic carbon of the isocyanate group (-N=C=O). This forms a highly reactive, unstable intermediate. This activated complex is then readily attacked by the hydroxyl group of the polyol, forming the urethane bond and regenerating the amine catalyst.

-

General Base Catalysis (Farkas's Mechanism): The tertiary amine forms a hydrogen-bonded complex with the hydroxyl group of the polyol.[3] This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom.[2] The activated polyol then attacks the isocyanate, leading to the urethane product and release of the catalyst.

The large, sterically hindering octadecyl chains on this compound likely favor the general base catalysis mechanism, as they may impede a direct nucleophilic attack on the isocyanate. The basicity of the amine is the predominant factor in this pathway.[3][4]

Caption: General base catalysis mechanism for polyurethane formation.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a well-defined chemical compound with a molecular formula of C₃₇H₇₇N and a molecular weight of approximately 536.01 g/mol . Its structure, featuring a tertiary amine functional group with two long alkyl chains, makes it a valuable catalyst, particularly in the synthesis of polyurethanes. Understanding its synthesis via reductive amination, purification by recrystallization, and analytical characterization provides a solid foundation for its application in research and industrial settings. Proper handling and safety procedures are essential when working with this irritant compound.

References

- 1. Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. poliuretanos.com.br [poliuretanos.com.br]

- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

Solubility profile of N-Methyldioctadecylamine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of N-Methyldioctadecylamine in Organic Solvents

Abstract

This compound, a high molecular weight tertiary amine, is a critical component in various applications ranging from catalysis to the formation of lipid nanoparticles for drug delivery. Its performance in these systems is fundamentally governed by its interaction with the solvent environment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility profile of this compound in common organic solvents. We delve into the physicochemical properties of the molecule, apply theoretical principles to predict its solubility behavior, and provide detailed, field-proven experimental protocols for quantitative solubility determination. This document is structured to serve as a practical and authoritative resource, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key excipient like this compound (C₃₇H₇₇N, M.W. 536.01 g/mol ) is a cornerstone of formulation development, process chemistry, and material science.[1] For drug development professionals, understanding solubility is paramount as it directly influences bioavailability, manufacturability, and the stability of the final product.[2] this compound's structure, which features a polar tertiary amine headgroup and two long, nonpolar octadecyl (C18) chains, results in a distinctly amphipathic character that dictates its interactions with solvents of varying polarities. This guide will first explore the molecular characteristics that govern its solubility and then provide actionable protocols to quantify this critical parameter.

Physicochemical Characteristics and Predicted Solubility

A thorough analysis of a molecule's structure is the first step in predicting its solubility.[2]

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃₇H₇₇N | [1] |

| Molecular Weight | 536.01 g/mol | [1] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 252 °C @ 0.05 mm Hg | [1][3] |

| Structure | Tertiary Amine | [1] |

| Predicted pKa | 9.81 ± 0.50 | [1] |

The dominant features of this compound are its two long C18 alkyl chains. These chains render the molecule highly lipophilic and nonpolar. The tertiary amine group provides a site for potential polar interactions, but it cannot act as a hydrogen bond donor, only an acceptor.[4] Furthermore, the steric hindrance from the bulky alkyl chains diminishes the accessibility of the nitrogen's lone pair of electrons.

Based on the "like dissolves like" principle, we can predict a qualitative solubility profile.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is expected. The van der Waals forces between the long alkyl chains of the solute and the nonpolar solvent molecules will be the primary driving force for dissolution. Existing data mentions its dissolution in benzene for purification, supporting this prediction.[1][3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is anticipated. While the bulk of the molecule is nonpolar, the polarity of the tertiary amine can interact favorably with the dipoles of these solvents. Purification protocols that involve recrystallization from acetone and acetonitrile confirm its solubility in these media.[1][3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Low to negligible solubility is expected, particularly in water. The energy required to disrupt the strong hydrogen-bonding network of protic solvents like water or ethanol would not be sufficiently compensated by the weak interactions with the large, nonpolar portion of the molecule.[4] The general principle for long-chain amines is that as the number of carbon atoms exceeds six or seven, the nonpolar character dominates and diminishes solubility in polar solvents.[4]

The logical relationship for selecting appropriate solvents based on the solute's structure is visualized below.

Caption: Solvent selection based on molecular structure.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, quantitative data must be obtained experimentally. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[6] This method ensures that the solution reaches true equilibrium with the excess solid phase.

Core Protocol: Shake-Flask Method

This protocol is designed as a self-validating system by incorporating steps to confirm equilibrium has been reached.

Materials:

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade)

-

4 mL screw-cap glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or UV at low wavelength)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a 4 mL vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Causality Insight: Constant temperature is critical as solubility is temperature-dependent.[7] Agitation ensures a maximal surface area for dissolution, accelerating the path to equilibrium.

-

-

Equilibrium Confirmation: To ensure equilibrium is reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points (e.g., <5% difference between 48 and 72 hours). Traditional methods can require over 48 hours to reach equilibrium.[8]

-

Sample Preparation:

-

Remove vials from the shaker and allow the excess solid to settle for 30 minutes.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

-

Causality Insight: Centrifugation is superior to filtration for this step, as the compound could potentially adsorb to the filter membrane, leading to an underestimation of solubility.

-

-

Dilution and Analysis:

-

Carefully take a known aliquot of the clear supernatant.

-

Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical method.

-

Analyze the final concentration using a pre-validated HPLC method.

-

Analytical Method: HPLC-based Quantification

Since this compound lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Quantification: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in mg/mL and mol/L.

The entire experimental workflow is visualized in the diagram below.

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reproducible data essential for formulation development and process optimization. The principles and methods described herein are foundational and can be adapted to explore the effects of temperature, co-solvent systems, and other critical parameters influencing the solubility profile of this important tertiary amine.

References

- 1. Cas 4088-22-6,this compound | lookchem [lookchem.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. This compound | 4088-22-6 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. physchemres.org [physchemres.org]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

N-Methyldioctadecylamine melting point and boiling point

An In-Depth Technical Guide to the Melting and Boiling Points of N-Methyldioctadecylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the thermal properties of this compound (CAS: 4088-22-6), a tertiary amine with significant applications in materials science and chemical synthesis. Understanding its melting and boiling points is critical for its purification, handling, and application in various experimental and manufacturing processes. This document moves beyond a simple recitation of values to explore the underlying physicochemical principles, experimental methodologies for determination, and the critical role of purity.

Executive Summary: Physicochemical Profile

This compound is characterized by its high molecular weight and long aliphatic chains, which are the primary determinants of its physical state and thermal behavior. The molecule consists of a central nitrogen atom bonded to one methyl group and two eighteen-carbon (octadecyl) chains.

| Property | Value | Source(s) |

| CAS Number | 4088-22-6 | [1][2][3][4][5] |

| Molecular Formula | C₃₇H₇₇N | [1][2] |

| Molecular Weight | 536.01 g/mol | [1][2] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 252 °C at 0.05 mm Hg | [1][2] |

| Appearance | Waxy Solid | [1][2] |

| Synonyms | N-Methylbisoctadecylamine, Methyl(distearyl)amine, N,N-Dioctadecylmethylamine | [1][5] |

The Science Behind the Numbers: Causality of Thermal Properties

The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. For this compound, its structure provides clear indicators of its thermal behavior.

Dominance of van der Waals Forces

With a molecular formula of C₃₇H₇₇N, the vast majority of the molecule's mass and surface area is composed of its two C18 alkyl chains. The primary intermolecular interactions are London dispersion forces (a type of van der Waals force), which are significant due to the large, nonpolar surface area of these chains. The strength of these forces increases with the length of the alkyl chains, which directly contributes to the relatively high melting point and extremely high boiling point.[6]

The Role of the Tertiary Amine

As a tertiary amine, the nitrogen atom in this compound is bonded to three carbon atoms and has no hydrogen atoms directly attached. Consequently, unlike primary or secondary amines, it cannot act as a hydrogen bond donor.[6][7] This lack of hydrogen bonding means its boiling point is lower than a primary or secondary amine of a comparable molecular weight would be, but the effect is overshadowed by the molecule's immense size. The primary influence of the amine group is to introduce a slight polarity to the molecule.

Boiling Point Under Reduced Pressure

The boiling point is reported as 252 °C at a reduced pressure of 0.05 mm Hg.[1][2] This is a critical detail. Attempting to boil this compound at atmospheric pressure (760 mm Hg) would require a temperature so high that the compound would likely decompose before it could vaporize. High molecular weight compounds have very low vapor pressures, and vacuum distillation is the standard technique for their purification.[8]

The Impact of Purity on Thermal Constants

For any crystalline solid, the melting point is a key indicator of purity. A pure compound will exhibit a sharp melting point, typically over a narrow range of 0.5-1°C.[8] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in a depressed melting point and a broader melting range. Therefore, verifying the 48-49 °C melting point is a fundamental quality control step.

Experimental Determination and Purification Workflows

Accurate determination of thermal properties is contingent on a pure sample and correct methodology. The following protocols outline the standard procedures for characterizing and purifying this compound.

Workflow for Characterization and Purification

Caption: Workflow for the purification and thermal characterization of this compound.

Protocol for Melting Point Determination (Capillary Method)

This protocol uses a standard digital melting point apparatus (e.g., a Mel-Temp).

-

Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a clean watch glass and crush it into a fine powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A sample height of 1-2 mm is sufficient. Larger samples lead to uneven heating and inaccurate results.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast heating rate (10-15 °C/min) to find an approximate melting range. This saves time during the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts. The melting point range is T₁-T₂. For a pure sample, this range should be narrow and fall within the literature value of 48-49 °C.

Protocol for Purification by Recrystallization

This procedure is effective for removing impurities with different solubility profiles.

-

Solvent Selection: Based on literature, acetone or acetonitrile are suitable solvents.[1][2]

-

Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot solvent. The goal is to create a saturated solution at the solvent's boiling point.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The solubility of this compound will decrease, causing it to crystallize out of the solution while impurities remain dissolved. Cooling further in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent before determining the melting point.

Conclusion for the Practicing Scientist

The thermal properties of this compound are a direct consequence of its high molecular weight, long dual alkyl chains, and tertiary amine functionality. The melting point of 48-49 °C serves as a reliable benchmark for purity, which can be achieved through standard laboratory techniques such as recrystallization. Its boiling point of 252 °C at 0.05 mm Hg underscores the necessity of high-vacuum techniques for any purification or processing involving distillation, as the compound is susceptible to thermal degradation at atmospheric pressure. For professionals in drug development and materials science, these parameters are fundamental for ensuring the reproducibility of experiments and the quality of the final product.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 4088-22-6 [chemicalbook.com]

- 3. This compound | 4088-22-6 [sigmaaldrich.com]

- 4. 4088-22-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 4088-22-6 [amp.chemicalbook.com]

- 6. tutorchase.com [tutorchase.com]

- 7. m.youtube.com [m.youtube.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

A Technical Guide to the Spectroscopic Characterization of N-Methyldioctadecylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for N-Methyldioctadecylamine (CAS No: 4088-22-6), a tertiary amine with significant applications in materials science and as a catalyst for polyurethane foam production.[1][2] While readily available, complete experimental spectra for this specific compound are not widely published, this document will serve as a comprehensive technical resource by predicting and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles and comparative data from analogous structures laid out herein offer a robust framework for researchers engaged in the synthesis, identification, and quality control of this compound.

Molecular Structure and its Spectroscopic Implications

This compound possesses the molecular formula C₃₇H₇₇N and a molecular weight of 536.01 g/mol .[1] Its structure consists of a central nitrogen atom bonded to one methyl group and two long-chain octadecyl (C₁₈H₃₇) groups.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

The key structural features that will dominate the spectroscopic data are:

-

Tertiary Amine: The nitrogen atom is bonded to three carbon atoms, meaning there are no N-H protons. This has significant implications for IR and ¹H NMR spectroscopy.[3][4][5]

-

Long Alkyl Chains: The two octadecyl chains will produce characteristic signals for aliphatic C-H bonds in all spectroscopic techniques.

-

Methyl Group: The N-methyl group will have a distinct chemical environment and will be readily identifiable in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the long alkyl chains.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.2 - 2.4 | Triplet | 4H | N-CH₂ -CH₂- | Protons on the carbon alpha to the nitrogen are deshielded by the electron-withdrawing effect of the nitrogen atom.[3] |

| ~ 2.2 | Singlet | 3H | N-CH₃ | The methyl group protons are also deshielded by the adjacent nitrogen, appearing as a singlet due to the absence of adjacent protons. |

| ~ 1.2 - 1.4 | Multiplet | ~64H | -(CH₂ )₁₆- | The bulk of the methylene protons in the long alkyl chains will overlap to form a large, broad signal. |

| ~ 0.8 - 0.9 | Triplet | 6H | -CH₂-CH₃ | The terminal methyl groups of the octadecyl chains will appear as a triplet due to coupling with the adjacent methylene group. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or methylene chloride-d₂ (CD₂Cl₂). The use of deuterated solvents is essential to avoid large solvent signals in the spectrum.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically sufficient for ¹H NMR.

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 50 - 60 | N -CH₂- | The carbon atom directly attached to the nitrogen is significantly deshielded.[4] |